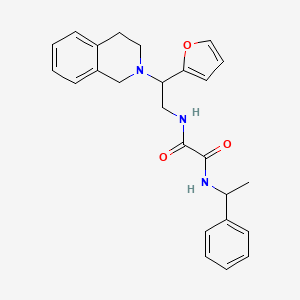

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a multifaceted compound with notable applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide generally involves multi-step organic reactions. Typical routes include:

Formation of Dihydroisoquinoline Segment: : Starting from isoquinoline, hydrogenation to yield 3,4-dihydroisoquinoline under catalytic conditions.

Incorporation of Furan Moiety: : Reacting furfuryl bromide with a suitable nucleophile to introduce the furan ring.

Coupling Reactions: : Employing coupling reactions, such as amidation, to link the 3,4-dihydroisoquinoline segment with the furan ring through an ethyl bridge.

Oxalamide Formation: : Finally, the reaction of the amine groups with oxalyl chloride or oxalic acid derivatives to form the oxalamide structure.

Industrial Production Methods: On an industrial scale, the synthesis may involve flow chemistry techniques to enhance efficiency and yield. Employing robust catalysts and optimizing reaction conditions for each step ensures large-scale reproducibility and purity of the final product.

Types of Reactions

Oxidation: : It undergoes oxidation reactions, particularly at the dihydroisoquinoline and furan moieties, often using reagents like potassium permanganate or chromium trioxide.

Reduction: : The compound can undergo reduction, typically at the oxalamide linkages, using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: : The aromatic rings present (phenyl and furan) can undergo electrophilic or nucleophilic substitution reactions under suitable conditions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium trioxide, and other strong oxidants.

Reduction: : Hydrogen gas with Pd/C or other hydrogenation catalysts.

Substitution: : Varies with the target; for electrophilic substitution, reagents like halogens with Lewis acids, for nucleophilic substitution, using suitable nucleophiles under basic conditions.

Major Products

Oxidation: : Introduction of hydroxyl or carbonyl functionalities.

Reduction: : Amino or hydroxy derivatives.

Substitution: : Varied products depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry: N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide serves as an intermediate in complex organic syntheses, aiding the development of novel compounds with potentially useful properties.

Biology: In biological research, the compound’s interactions with enzymes and receptors are explored, providing insights into biological pathways and mechanisms.

Medicine: Potential therapeutic applications are being investigated, particularly in targeting specific proteins or pathways involved in diseases such as cancer or neurological disorders.

Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including as a catalyst precursor or in materials science for the development of new materials with specific properties.

Wirkmechanismus

The compound’s mechanism of action in biological systems often involves binding to specific molecular targets, such as enzymes or receptors, influencing their activity. The pathways affected can vary, but generally include signaling pathways relevant to the compound’s therapeutic targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Similar Compounds

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-phenylethyl oxalamide

N1-(2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)oxalamide

Uniqueness: What sets N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide apart is the combination of its structural elements, which confer a unique set of chemical properties and reactivities. This structural uniqueness is crucial for its specific interactions in biological and industrial contexts.

Biologische Aktivität

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound known for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxalamide class, characterized by the presence of an oxalamide functional group. Its molecular formula is C23H22N4O5 with a molecular weight of approximately 434.45 g/mol. The structural features include:

- Dihydroisoquinoline moiety : This heterocyclic structure is often associated with various biological activities.

- Furan ring : Known for its ability to participate in diverse chemical reactions.

- Phenylethyl group : This aromatic component contributes to the compound's lipophilicity and potential interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit:

- Antitumor Activity : Some studies suggest that derivatives of this compound can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Inhibition of Enzymatic Activity : The compound may act as a selective inhibitor for certain enzymes, which could be beneficial in treating diseases such as cancer or inflammatory disorders.

In Vitro and In Vivo Studies

Several studies have evaluated the biological activity of similar oxalamides:

- Anticancer Studies : In vitro assays demonstrated that compounds with similar structures exhibited cytotoxicity against various cancer cell lines. For example, a related compound showed IC50 values below 100 nM against specific tumor types, indicating potent antitumor properties .

- Selectivity and Efficacy : Research has highlighted the selectivity of these compounds towards specific biological targets, such as kinases involved in cancer progression. For instance, imidazopyridine derivatives have been shown to selectively inhibit Polo-like kinases (PLK), which play critical roles in cell division .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for compounds in this class, which could enhance their therapeutic potential .

Case Study 1: Antitumor Efficacy

A study focused on a related oxalamide demonstrated significant antitumor efficacy in xenograft models. The compound inhibited tumor growth by inducing apoptosis in cancer cells and showed minimal toxicity to normal cells .

Case Study 2: Enzyme Inhibition

Another study assessed the inhibitory effects of similar compounds on specific enzymes linked to inflammation and cancer progression. The results indicated that these compounds could effectively inhibit enzyme activity at low concentrations, suggesting their potential as therapeutic agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O5 |

| Molecular Weight | 434.45 g/mol |

| Biological Activity | Antitumor, Enzyme Inhibition |

| IC50 (Antitumor) | <100 nM |

| Selectivity | High for specific kinases |

Eigenschaften

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c1-18(19-8-3-2-4-9-19)27-25(30)24(29)26-16-22(23-12-7-15-31-23)28-14-13-20-10-5-6-11-21(20)17-28/h2-12,15,18,22H,13-14,16-17H2,1H3,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKKRAHNDJQKSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.